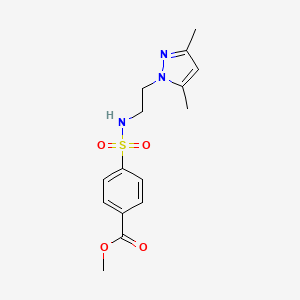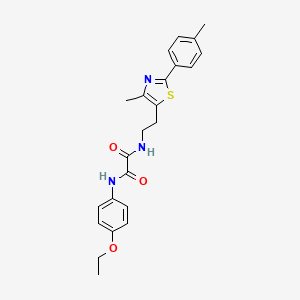![molecular formula C15H15N3O3S3 B2372490 4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 946301-03-7](/img/structure/B2372490.png)
4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . This ring is attached to a piperidine ring, which is a six-membered ring containing one nitrogen atom . The molecule also contains two thiophene rings, which are five-membered rings containing one sulfur atom .
Molecular Structure Analysis
As mentioned in the description, the molecule contains a 1,2,4-oxadiazole ring, a piperidine ring, and two thiophene rings . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these rings and the other atoms in the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Synthesis and Spectral Analysis : Compounds bearing the 1,3,4-oxadiazole and piperidine structures are synthesized through various chemical transformations. These processes typically involve converting organic acids into corresponding esters, hydrazides, and subsequently into 1,3,4-oxadiazole derivatives. The structural elucidation of these compounds is achieved using modern spectroscopic techniques, highlighting their complexity and the intricate nature of their synthesis (Khalid et al., 2016).
Biological Activities and Screening : These synthesized compounds are subjected to biological screening to evaluate their potential as bioactive agents. For instance, their activity against butyrylcholinesterase (BChE) enzyme is assessed, alongside molecular docking studies to understand their binding affinity and orientation within the active sites of human proteins. Such evaluations are crucial for determining the therapeutic potential of these compounds (Khalid et al., 2016).
Potential Therapeutic Applications
Anticancer Properties : Certain derivatives of 1,3,4-oxadiazole and piperidine have been evaluated for their anticancer activities. Through various synthetic pathways, compounds are designed to exhibit potent anticancer properties, as demonstrated in studies against specific cancer cell lines, highlighting their promise as anticancer agents (Rehman et al., 2018).
Antibacterial and Antifungal Effects : The antimicrobial potential of these compounds is also a significant area of interest. They are screened against various bacterial and fungal strains to assess their inhibitory capabilities. Some derivatives have shown moderate to high activity against Gram-negative and Gram-positive bacteria, suggesting their utility in developing new antimicrobial agents (Iqbal et al., 2017).
Treatment of Alzheimer's Disease : The synthesis of novel derivatives targeting Alzheimer’s disease showcases the potential of these compounds in neurodegenerative disorder treatment. The evaluation of enzyme inhibition activity against acetylcholinesterase (AChE) enzyme and the assessment of haemolytic activity further demonstrate their therapeutic potential (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
3-thiophen-2-yl-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S3/c19-24(20,13-4-2-10-23-13)18-7-5-11(6-8-18)15-16-14(17-21-15)12-3-1-9-22-12/h1-4,9-11H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCSJMXHMQJWMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2372407.png)
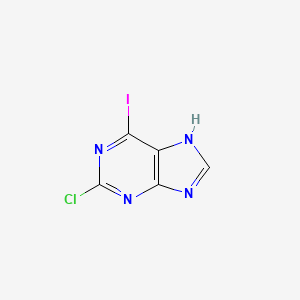
![6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2372410.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2372411.png)
![2-[({2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}amino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2372412.png)
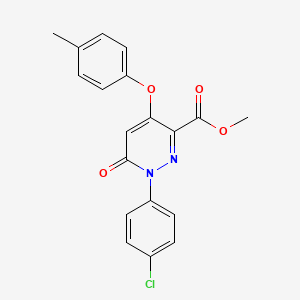
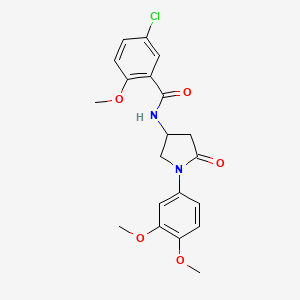
![1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2372415.png)
![2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2372416.png)
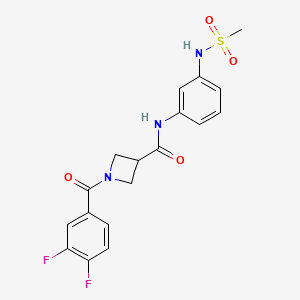
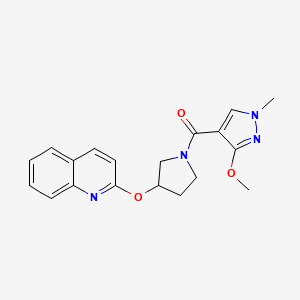
![2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide](/img/structure/B2372424.png)
